Silane, (4-ethenylphenoxy)trimethyl-
Description
Academic research into Silane (B1218182), (4-ethenylphenoxy)trimethyl- is primarily driven by its potential as a monomer or a precursor in the synthesis of advanced materials. The molecule's bifunctional nature allows for controlled chemical transformations, making it a versatile building block for polymers and functional surfaces.
Interactive Table 1: Physicochemical Properties of Silane, (4-ethenylphenoxy)trimethyl-
Detailed experimental physical properties for Silane, (4-ethenylphenoxy)trimethyl- are not widely reported in publicly accessible databases. However, its basic properties can be identified as follows:
| Property | Value |
| CAS Number | 22162-02-7 |
| Molecular Formula | C₁₁H₁₆OSi |
| Molecular Weight | 192.33 g/mol |
| Common Synonyms | (4-vinylphenoxy)trimethylsilane |
Organosilicon chemistry is the study of compounds that feature carbon-silicon bonds. nih.gov These compounds are often analogous to traditional organic molecules but exhibit unique properties due to the differences between silicon and carbon. nih.gov Silicon is more electropositive and larger than carbon, and the Si-C bond is longer and weaker than a C-C bond. nih.gov Conversely, the bond between silicon and oxygen is exceptionally strong and stable, a key feature in compounds like Silane, (4-ethenylphenoxy)trimethyl-. researchgate.net
This particular compound is classified as an aryloxysilane, a subgroup of organosilicon compounds characterized by a silicon atom bonded to an aryloxy group (Ar-O-). The stability imparted by the Si-O bond makes these compounds robust intermediates in organic synthesis and building blocks for materials. Organosilicon reagents are often favored in chemical processes due to their relatively low toxicity and high chemical stability compared to other organometallic reagents. prepchem.com
The utility of Silane, (4-ethenylphenoxy)trimethyl- in material science stems directly from its two primary functional groups: the ethenylphenoxy moiety and the trimethylsilyl (B98337) moiety.
Ethenylphenoxy Functionality : The core of this group is 4-vinylphenol (B1222589) (also known as 4-hydroxystyrene). prepchem.comchemicalbook.com The vinyl group (-CH=CH₂), also called an ethenyl group, is a highly reactive functional group that can readily undergo polymerization, particularly free-radical polymerization. chemicalbook.com This allows the molecule to act as a monomer, forming long polymer chains. chemicalbook.com Polymers based on vinylphenol are valuable materials with a wide range of applications. researchgate.net The phenolic hydroxyl group provides a site for further chemical modification and influences the polymer's properties, such as adhesion and solubility.
Trimethylsilyl (TMS) Functionality : The trimethylsilyl group, -Si(CH₃)₃, is one of the most widely used protecting groups in organic synthesis. chemicalbook.com In Silane, (4-ethenylphenoxy)trimethyl-, the TMS group is bonded to the phenolic oxygen, forming a silyl (B83357) ether. This linkage protects the reactive hydroxyl group, preventing it from interfering with other desired reactions, such as the polymerization of the vinyl group. chemicalbook.com The TMS group is characterized by its chemical inertness and significant steric bulk, which can influence the reactivity of the molecule. chemicalbook.com It can be removed under specific conditions (deprotection) to regenerate the hydroxyl group, allowing for post-polymerization modification of the material. chemicalbook.com
Interactive Table 2: Functional Group Significance
| Functional Group | Key Feature | Significance in Material Science |
| Ethenyl (Vinyl) | Polymerizable C=C double bond | Enables the molecule to act as a monomer for creating polymers (e.g., polyvinylphenols). |
| Phenoxy | Aromatic ring with oxygen linkage | Provides thermal stability and a site for functionalization. Forms a strong Si-O bond. |
| Trimethylsilyl (TMS) | Bulky, labile Si(CH₃)₃ group | Acts as a protecting group for the reactive phenol (B47542), allowing for controlled polymerization of the vinyl group. Can be removed for subsequent reactions. |
The study of organosilicon compounds has a rich history dating back to the 19th century. The first organosilicon compound was synthesized by Charles Friedel and James Crafts in 1863. prepchem.com However, extensive and systematic research in the field was pioneered by the English chemist Frederic Stanley Kipping in the early 20th century. prepchem.comwikipedia.org
Kipping's work, spanning from 1899 to 1944, laid the foundation for modern organosilicon chemistry. nih.govprepchem.com He was the first to use Grignard reagents to synthesize a wide variety of alkylsilanes and arylsilanes, and he coined the term "silicone" to describe polymeric materials with a siloxane (-Si-O-) backbone. nih.govprepchem.comwikipedia.org Although Kipping initially found the polymeric products to be uninteresting "sticky messes," his fundamental research was crucial for later industrial development. prepchem.com
The development of functionalized aryloxysilanes, like the subject of this article, is a direct extension of this foundational work. The synthesis of silyl ethers from phenols (creating the aryloxysilane linkage) became a common practice as methods for silylation were refined. The commercialization of silicones, which began in earnest in the 1940s for applications in insulation and lubricants, drove further academic and industrial research into the synthesis and properties of all classes of organosilicon compounds, including aryloxysilanes designed for specific applications in polymer and materials chemistry. wikipedia.org
Interactive Table 3: Historical Timeline of Organosilicon Chemistry
| Era | Key Development | Significance |
| 1863 | First synthesis of an organosilane (tetraethylsilane) by Friedel and Crafts. | Marks the birth of organosilicon chemistry. |
| 1899-1944 | Pioneering work by Frederic S. Kipping on alkyl- and arylsilanes using Grignard reagents. | Established fundamental synthetic routes and characterized many new organosilicon compounds. |
| 1904 | Kipping coins the term "silicone". prepchem.com | Provided the nomenclature for a new class of polymers. |
| c. 1940s | Development of direct synthesis methods and commercialization of silicones. wikipedia.org | Led to widespread industrial applications (lubricants, rubbers, resins) and spurred further research. |
| Mid-20th Century to Present | Development of specialized organosilicon reagents and monomers. | Enabled the creation of advanced materials with tailored properties, including functionalized aryloxysilanes for polymer synthesis. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-ethenylphenoxy)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OSi/c1-5-10-6-8-11(9-7-10)12-13(2,3)4/h5-9H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSNAIPTFXTNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74508-34-2 | |
| Details | Compound: Benzene, 1-ethenyl-4-[(trimethylsilyl)oxy]-, homopolymer | |
| Record name | Benzene, 1-ethenyl-4-[(trimethylsilyl)oxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74508-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30463326 | |
| Record name | Silane, (4-ethenylphenoxy)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58555-66-1 | |
| Record name | Silane, (4-ethenylphenoxy)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Ethenylphenoxy Trimethylsilane and Its Chemical Derivatives
Directed Synthesis of the (4-Ethenylphenoxy)trimethylsilane Core Structure
The core structure of (4-ethenylphenoxy)trimethylsilane is characterized by a trimethylsilyl (B98337) group linked to a 4-vinylphenyl group through an oxygen atom, forming a silyl (B83357) ether. The synthesis of this Si-O-C linkage is central to the preparation of this molecule.
Exploration of Etherification Reactions Involving Trimethylsilylating Reagents and Vinylphenols
The most direct and common method for the synthesis of (4-ethenylphenoxy)trimethylsilane is the etherification of 4-vinylphenol (B1222589) with a suitable trimethylsilylating reagent. This reaction, a specific type of silylation, involves the formation of a silicon-oxygen bond.
The general reaction scheme involves the deprotonation of the hydroxyl group of 4-vinylphenol by a base to form a phenoxide, which then acts as a nucleophile, attacking the silicon atom of the trimethylsilylating agent. Chlorotrimethylsilane (TMSCl) is a widely used reagent for this purpose. The reaction is typically carried out in an inert solvent, and a base is required to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Commonly used bases include tertiary amines such as triethylamine (B128534) or imidazole (B134444). The choice of solvent can influence the reaction rate and yield. Dichloromethane and N,N-dimethylformamide (DMF) are often employed. The reaction conditions, such as temperature and reaction time, are generally mild.
| Reagent/Condition | Role/Purpose | Typical Examples |
| Substrate | Source of the vinylphenoxy group | 4-Vinylphenol (p-hydroxystyrene) |
| Silylating Agent | Provides the trimethylsilyl group | Chlorotrimethylsilane (TMSCl) |
| Base | Neutralizes HCl byproduct | Triethylamine, Imidazole, Pyridine |
| Solvent | Reaction medium | Dichloromethane, N,N-Dimethylformamide (DMF), Tetrahydrofuran (B95107) (THF) |
| Temperature | Reaction condition | Room temperature to moderate heating |
Alternative Synthetic Routes to Form Si-O-C Linkages in Vinylphenoxysilanes
While the use of chlorosilanes is prevalent, alternative methods for the formation of the Si-O-C bond in vinylphenoxysilanes have been explored. These methods may offer advantages in terms of reactivity, selectivity, or milder reaction conditions.
One such alternative involves the use of silyl triflates, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). Silyl triflates are more reactive than the corresponding chlorides and can be used to silylate less reactive or sterically hindered phenols. These reactions are often performed in the presence of a non-nucleophilic hindered base, like 2,6-lutidine.
Another approach is the hydrosilylation of carbonyl compounds. While not a direct route from vinylphenol, this method can be used to generate phenoxysilanes from related starting materials. For instance, certain catalysts can facilitate the conversion of anisole (B1667542) derivatives to phenoxysilanes. pcovery.com
Furthermore, reductive cleavage of aryl silyl ethers can be a method for generating aryllithium species, which highlights the reactivity of the C-O bond in these systems. nih.gov While this is a reaction of the Si-O-C bond, understanding these pathways is crucial for designing synthetic strategies.
Synthesis of Closely Related Ethenyl-Functionalized Organosilicon Analogues
The synthetic principles applied to (4-ethenylphenoxy)trimethylsilane can be extended to its analogues, which may have different spacer groups between the silicon atom and the vinylphenyl moiety or different substituents on the silicon atom.
Preparative Strategies for Trimethyl(4-vinylphenyl)silane
Trimethyl(4-vinylphenyl)silane is a structural isomer of (4-ethenylphenoxy)trimethylsilane where the trimethylsilyl group is directly attached to the phenyl ring (a C-Si bond). A common synthetic route to this compound starts from 4-bromostyrene.
The synthesis typically involves the formation of a Grignard reagent or an organolithium species from 4-bromostyrene, followed by quenching with chlorotrimethylsilane.
Reaction Scheme (via Organolithium):
Br-C₆H₄-CH=CH₂ + n-BuLi → Li-C₆H₄-CH=CH₂ + n-BuBr
Li-C₆H₄-CH=CH₂ + (CH₃)₃SiCl → (CH₃)₃Si-C₆H₄-CH=CH₂ + LiCl
This reaction is usually carried out at low temperatures in an ethereal solvent like tetrahydrofuran (THF) to prevent side reactions.
| Reagent/Condition | Purpose | Typical Parameters |
| Starting Material | Source of the 4-vinylphenyl group | 4-Bromostyrene |
| Lithiation Agent | Forms the organolithium intermediate | n-Butyllithium (n-BuLi) |
| Silylating Agent | Provides the trimethylsilyl group | Chlorotrimethylsilane (TMSCl) |
| Solvent | Reaction medium | Tetrahydrofuran (THF), Diethyl ether |
| Temperature | To control reactivity | -78 °C to room temperature |
Approaches to Other Vinylphenoxysilanes (e.g., tert-butyldimethyl(4-vinylphenoxy)silane)
The synthesis of other vinylphenoxysilanes, such as tert-butyldimethyl(4-vinylphenoxy)silane, follows a similar logic to the synthesis of the trimethylsilyl analogue. The primary difference is the use of a different silylating agent. In this case, tert-butyldimethylsilyl chloride (TBDMSCl) is used.
The tert-butyldimethylsilyl group is bulkier than the trimethylsilyl group, which can offer greater stability to the resulting silyl ether, particularly towards hydrolysis. The reaction conditions are analogous to those for trimethylsilylation, typically involving a base like imidazole in a solvent such as DMF. wiley-vch.de
Reaction Scheme:
Advanced Purification Techniques and Analytical Verification of Synthetic Products
The purification and characterization of the synthesized silanes are crucial to ensure their purity and confirm their chemical structure.
Purification:
Flash column chromatography is a standard and effective method for the purification of silyl ethers and related organosilanes. nih.gov A stationary phase, typically silica (B1680970) gel, is used to separate the desired product from unreacted starting materials, byproducts, and any impurities. The choice of eluent (mobile phase), often a mixture of non-polar and moderately polar solvents like hexanes and ethyl acetate, is optimized to achieve good separation.
Analytical Verification:
A combination of spectroscopic and spectrometric techniques is employed for the structural elucidation and purity assessment of the synthetic products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide detailed information about the arrangement of atoms. For instance, the presence of signals corresponding to the vinyl protons, the aromatic protons, and the methyl protons on the silicon atom would be expected.
Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. chemicalbook.com The molecular ion peak in the mass spectrum confirms the molecular formula of the product.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups. For silyl ethers, the disappearance of the broad O-H stretching band of the starting phenol (B47542) and the appearance of characteristic Si-O-C stretching vibrations would indicate a successful reaction.
The table below summarizes the key analytical techniques and the type of information they provide for the verification of (4-ethenylphenoxy)trimethylsilane.
| Analytical Technique | Information Obtained |
| ¹H NMR | Number and type of protons, chemical environment, and connectivity. |
| ¹³C NMR | Number and type of carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | Presence or absence of key functional groups (e.g., O-H, Si-O-C). |
Reactivity and Mechanistic Investigations of 4 Ethenylphenoxy Trimethylsilane
Chemical Reactivity of the Ethenyl (Vinyl) Group
The vinyl group attached to the phenoxy ring is electronically similar to that of styrene (B11656) and its derivatives, rendering it susceptible to a variety of addition and polymerization reactions. The presence of the bulky trimethylsilyloxy group can sterically and electronically influence the outcomes of these reactions compared to unsubstituted styrene.
Studies on Radical Polymerization Pathways
(4-Ethenylphenoxy)trimethylsilane can undergo free-radical polymerization, a common and versatile method for producing vinyl polymers. This process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals.
The polymerization proceeds through a standard chain-growth mechanism:
Initiation: The initiator radical adds across the double bond of the monomer, forming a new, monomer-based radical species.
Propagation: The monomer radical rapidly adds to subsequent monomer units, extending the polymer chain.
Termination: The growth of polymer chains is concluded, typically through the combination of two growing radical chains or by disproportionation.
The trimethylsilyl (B98337) group serves as a protecting group for the phenolic hydroxyl function, allowing for polymerization to occur without complications from the acidic proton of the corresponding 4-vinylphenol (B1222589). After polymerization, the resulting poly(4-((trimethylsilyl)oxy)styrene) can be readily converted to poly(4-hydroxystyrene) through a simple deprotection step, typically acid-catalyzed hydrolysis. This two-step method is a primary route to producing high-purity poly(4-hydroxystyrene), a polymer of significant industrial importance in photoresist technology. The radical copolymerization of silyl-protected styrenes with other monomers, such as sulfur dioxide, has also been studied to produce materials with tailored properties. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Monomer | 4-((tert-butoxycarbonyl)oxy)styrene | researchgate.net |
| Initiator | Azobisisobutyronitrile (AIBN) | researchgate.net |
| Solvent | Toluene or Bulk | General Knowledge |
| Temperature | 60-80 °C | chemrxiv.org |
| Post-Polymerization Deprotection | Acidic conditions (e.g., HCl in THF) | General Knowledge |
Investigations into Coordination Polymerization Mechanisms
Coordination polymerization, particularly using Ziegler-Natta or metallocene catalysts, offers a pathway to polymers with high stereoregularity. wikipedia.orglibretexts.org These catalyst systems, typically based on titanium and aluminum compounds (e.g., TiCl₄/Al(C₂H₅)₃), are widely used for the polymerization of α-olefins like ethylene (B1197577) and propylene. wikipedia.orglibretexts.org
The application of Ziegler-Natta catalysts to styrene polymerization is well-documented, capable of producing highly syndiotactic polystyrene. google.comresearchgate.net The mechanism involves the coordination of the vinyl monomer to a transition metal center, followed by insertion into a metal-alkyl bond, which propagates the polymer chain. libretexts.org While research specifically detailing the coordination polymerization of (4-ethenylphenoxy)trimethylsilane is not widely available, studies on silyl-substituted styrenes in copolymerization with ethylene have been conducted using half-titanocene catalysts. nih.gov The presence of the silyl (B83357) group and the oxygen atom in the phenoxy moiety can influence catalyst activity and polymer properties, potentially through coordination with the organoaluminum cocatalyst. The compatibility of the Si-O-C bond with the highly reactive components of these catalyst systems is a critical factor for successful polymerization.
Analysis of Hydrosilylation Reactions
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across the double bond of the ethenyl group. This reaction is a powerful method for forming carbon-silicon bonds and is typically catalyzed by transition metal complexes, most commonly those based on platinum (e.g., Speier's or Karstedt's catalyst), rhodium, or ruthenium. mdpi.com
When applied to a styrenic substrate like (4-ethenylphenoxy)trimethylsilane, the hydrosilylation reaction can yield two possible regioisomers:
α-adduct (Markovnikov product): The silyl group adds to the internal carbon of the vinyl group.
β-adduct (anti-Markovnikov product): The silyl group adds to the terminal carbon of the vinyl group.
The selectivity is highly dependent on the choice of catalyst and the specific hydrosilane used. For styrene and its derivatives, catalysts often favor the formation of the terminal β-adduct. researchgate.net While specific studies on the hydrosilylation of (4-ethenylphenoxy)trimethylsilane are limited, research on related styrenes demonstrates that various catalysts, including those based on cobalt and rhenium, can effectively catalyze the reaction. researchgate.netnih.gov A transition-metal-free approach for the formal anti-Markovnikov hydrotrimethylsilylation of styrenes using hexamethyldisilane (B74624) has also been developed. pku.edu.cn
Examination of Cross-Coupling Reactions, including Silyl-Heck Variants
The ethenyl group of (4-ethenylphenoxy)trimethylsilane can participate in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. organic-chemistry.orgorganic-chemistry.org In a typical Heck reaction, the vinyl group couples with an aryl or vinyl halide to form a new carbon-carbon bond, yielding a substituted stilbene-like structure. nih.govyoutube.com The reaction generally proceeds with high stereoselectivity to afford the E (trans) isomer.
A related transformation is the silyl-Heck reaction, which is an emerging method that typically involves the palladium-catalyzed reaction of an alkene with a silyl halide or triflate to form a vinylsilane. organic-chemistry.orgnih.gov This reaction is primarily used to synthesize vinylsilanes from alkenes.
Conversely, the vinylsilyl functionality present in (4-ethenylphenoxy)trimethylsilane can itself act as a coupling partner in other cross-coupling reactions. Research by Hiyama and others has shown that vinyltrimethylsilanes can undergo palladium-catalyzed cross-coupling with aryl and vinyl iodides in the presence of a fluoride (B91410) activator. gelest.com This suggests that the C(vinyl)-Si bond in the title compound could be cleaved and replaced, making it a potential substrate for reactions like the Hiyama or Suzuki-Miyaura coupling, though this application is less common than using the vinyl group as the alkene component in a standard Heck reaction. nih.govmdpi.comyonedalabs.com
Reactivity of the Siloxane (Si-O-C) Linkage and Trimethylsilyl Moiety
The trimethylsilyl ether group is primarily known for its role as a protecting group for alcohols and phenols. Its reactivity is dominated by the susceptibility of the silicon-oxygen bond to cleavage.
Hydrolytic Pathways and Environmental Stability
The Si-O-C linkage in (4-ethenylphenoxy)trimethylsilane is sensitive to hydrolysis, particularly under acidic or fluoride-mediated conditions. Trimethylsilyl (TMS) ethers are among the most labile of the common silyl ethers, readily cleaving in the presence of mild aqueous acid to regenerate the corresponding phenol (B47542) (4-vinylphenol) and trimethylsilanol (B90980). The latter typically dimerizes to form hexamethyldisiloxane (B120664).
Acid-Catalyzed Hydrolysis Mechanism:
Protonation of the ether oxygen atom.
Nucleophilic attack by water on the silicon atom.
Departure of the phenoxide group, yielding the phenol and a protonated silanol (B1196071), which then deprotonates.
This lability is synthetically useful for deprotection but also dictates the compound's environmental behavior. In the environment, organosilicon compounds containing hydrolyzable groups are expected to undergo abiotic degradation. The primary environmental fate of such silyl ethers is hydrolysis of the Si-O-C bond. This process breaks the molecule down into smaller, often more biodegradable or volatile components. Studies on the environmental fate of silicones indicate that hydrolysis of siloxane bonds is a key initial degradation step in soil and aquatic environments. While specific environmental persistence data for (4-ethenylphenoxy)trimethylsilane is scarce, the known chemistry of aryl TMS ethers suggests it would not be persistent in environments where moisture and acidic or basic conditions are present.
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis |
|---|---|---|
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Condensation Reactions Leading to Silanol and Polysiloxane Formation
The initial hydrolysis step involves the cleavage of the Si-O bond in the presence of water, leading to the formation of 4-ethenylphenol and trimethylsilanol. The trimethylsilanol is generally unstable and readily undergoes self-condensation to form hexamethyldisiloxane and water.
Hydrolysis Reaction: (CH₃)₃Si-O-C₆H₄-CH=CH₂ + H₂O ⇌ HO-C₆H₄-CH=CH₂ + (CH₃)₃SiOH
Following the formation of the phenolic hydroxyl group, subsequent reactions would involve this group rather than the formation of a silanol directly on the aromatic ring from the trimethylsilyl group under typical hydrolysis conditions. The formation of polysiloxanes would necessitate a different starting monomer, one where the silicon atom is part of a hydrolyzable group like an alkoxysilane, which can then polymerize.
For the purpose of forming a polysiloxane with pendant 4-ethenylphenoxy groups, a more relevant precursor would be a molecule such as (4-ethenylphenoxy)trialkoxysilane. In such a case, the hydrolysis of the alkoxy groups would lead to a silanetriol, which could then undergo condensation polymerization.
Hypothetical Hydrolysis and Condensation for a Trialkoxysilane Analog:
Hydrolysis: (RO)₃Si-O-C₆H₄-CH=CH₂ + 3H₂O → (HO)₃Si-O-C₆H₄-CH=CH₂ + 3ROH
Condensation: n(HO)₃Si-O-C₆H₄-CH=CH₂ → [-Si(O-C₆H₄-CH=CH₂)(O)-]ₙ + nH₂O
The kinetics and mechanism of these reactions are influenced by factors such as pH, temperature, and the presence of catalysts.
Utility of the Trimethylsilyl Group in Enabling Organic Transformations
The trimethylsilyl (TMS) group in (4-ethenylphenoxy)trimethylsilane serves a crucial role as a protecting group for the phenolic hydroxyl functionality. This protection is instrumental in enabling a variety of organic transformations on other parts of the molecule, particularly the ethenyl (vinyl) group, that would otherwise be incompatible with a free hydroxyl group.
The TMS group is characterized by its chemical inertness under many reaction conditions, yet it can be readily removed under mild conditions, making it an ideal temporary protecting group. nih.gov By masking the acidic proton of the phenol, the TMS group prevents unwanted side reactions such as deprotonation by basic reagents or participation in reactions targeting other functional groups.
Table 1: Examples of Organic Transformations Enabled by the Trimethylsilyl Group
| Transformation | Reagents and Conditions | Product Type | Role of TMS Group |
| Heck Reaction | Aryl halide, Pd catalyst, base | Substituted styrene | Prevents interference from the acidic phenolic proton. |
| Hydrosilylation | Hydrosilane, Pt or other transition metal catalyst | Silyl-substituted ethylbenzene (B125841) derivative | Protects the hydroxyl group from reacting with the hydrosilane. |
| Polymerization | Radical or ionic initiators | Polystyrene derivative | Allows for polymerization of the vinyl group without interference from the phenol. |
The protection of the hydroxyl group allows for the selective manipulation of the vinyl group. For example, in palladium-catalyzed cross-coupling reactions like the Heck reaction, the presence of an unprotected phenol could lead to catalyst deactivation or undesired side reactions. With the hydroxyl group protected as a TMS ether, the vinyl group can smoothly participate in the coupling reaction. nih.govwikipedia.org
Deprotection of the TMS group is typically achieved with fluoride reagents, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic or basic conditions, regenerating the phenol. The ease of both introduction and removal of the TMS group makes it a versatile tool in the synthesis of functionalized styrene derivatives. nih.gov
Catalytic Aspects of (4-Ethenylphenoxy)trimethylsilane Reactivity
Role of Organometallic Catalysts in Ethenyl Functionalization and Silane (B1218182) Reactions
Organometallic catalysts play a pivotal role in activating and functionalizing the ethenyl group of (4-ethenylphenoxy)trimethylsilane. These catalysts, typically based on transition metals such as palladium, platinum, rhodium, and ruthenium, enable a wide range of transformations that are otherwise difficult to achieve.
One of the most significant applications is in hydrosilylation , which involves the addition of a Si-H bond across the carbon-carbon double bond of the ethenyl group. nih.gov Platinum catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are commonly employed for this purpose. The reaction typically proceeds with high regioselectivity, leading to the formation of either the α- or β-adduct depending on the catalyst and reaction conditions.
Another key transformation is the Heck reaction , a palladium-catalyzed cross-coupling of the vinyl group with an aryl or vinyl halide. nih.govwikipedia.org This reaction is a powerful tool for forming new carbon-carbon bonds and synthesizing more complex styrene derivatives. The general mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. ntu.edu.sg The trimethylsilyl protecting group is crucial for the success of this reaction by preventing the phenolic oxygen from interfering with the catalytic cycle.
Table 2: Organometallic Catalysts in Reactions of (4-Ethenylphenoxy)trimethylsilane
| Reaction | Catalyst System | Product Type |
| Hydrosilylation | H₂PtCl₆ (Speier's catalyst), Karstedt's catalyst | Silyl-functionalized ethylphenoxy derivatives |
| Heck Reaction | Pd(OAc)₂, PPh₃, base | Aryl-substituted styrene derivatives |
| Suzuki Coupling | Pd(PPh₃)₄, base | Biaryl-substituted styrene derivatives |
The Suzuki coupling is another important palladium-catalyzed reaction where the ethenyl group, after conversion to a boronic acid or ester, can be coupled with aryl or vinyl halides. yonedalabs.comorganic-chemistry.orgyoutube.com This reaction provides a versatile route to a wide array of substituted styrenes.
Influence of Acid-Base Catalysis on Silane Hydrolysis and Condensation
Acid and base catalysis significantly influences the hydrolysis of the trimethylsilyl ether in (4-ethenylphenoxy)trimethylsilane and the subsequent condensation reactions that would lead to polysiloxanes if appropriate silanol precursors were used.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis is initiated by the protonation of the oxygen atom of the Si-O bond. This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. The reaction proceeds via a pentacoordinate silicon intermediate.
Mechanism Steps:
Protonation of the oxygen atom: (CH₃)₃Si-O-C₆H₄-CH=CH₂ + H⁺ ⇌ (CH₃)₃Si-O⁺(H)-C₆H₄-CH=CH₂
Nucleophilic attack by water: (CH₃)₃Si-O⁺(H)-C₆H₄-CH=CH₂ + H₂O → [(CH₃)₃Si(OH₂)-O(H)-C₆H₄-CH=CH₂]⁺
Departure of the phenol: [(CH₃)₃Si(OH₂)-O(H)-C₆H₄-CH=CH₂]⁺ → (CH₃)₃SiOH₂⁺ + HO-C₆H₄-CH=CH₂
Deprotonation: (CH₃)₃SiOH₂⁺ ⇌ (CH₃)₃SiOH + H⁺
Acid catalysis is also crucial in the condensation of silanols to form siloxane bonds. The protonation of a silanol hydroxyl group makes it a better leaving group (water), facilitating nucleophilic attack by another silanol molecule.
Base-Catalyzed Hydrolysis: In basic media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. This forms a pentacoordinate silicon intermediate which then breaks down to release the phenoxide ion.
Mechanism Steps:
Nucleophilic attack by hydroxide: (CH₃)₃Si-O-C₆H₄-CH=CH₂ + OH⁻ → [(CH₃)₃Si(OH)-O-C₆H₄-CH=CH₂]⁻
Departure of the phenoxide: [(CH₃)₃Si(OH)-O-C₆H₄-CH=CH₂]⁻ → (CH₃)₃SiOH + ⁻O-C₆H₄-CH=CH₂
Protonation of the phenoxide: ⁻O-C₆H₄-CH=CH₂ + H₂O ⇌ HO-C₆H₄-CH=CH₂ + OH⁻
Base catalysis also promotes the condensation of silanols. A silanol is deprotonated to form a more nucleophilic silanolate anion, which then attacks another neutral silanol molecule.
The rates of both hydrolysis and condensation are highly pH-dependent. Generally, hydrolysis is fastest at very low and very high pH values, with a minimum rate around neutral pH. Condensation rates are typically minimal in the slightly acidic range (pH 4-5) and increase in more acidic or basic conditions. The careful control of pH is therefore essential for managing the formation of silanols and their subsequent polymerization into polysiloxanes.
Polymerization Kinetics and Advanced Polymer Design Utilizing 4 Ethenylphenoxy Trimethylsilane
Homopolymerization and Copolymerization Studies
The polymerization behavior of (4-ethenylphenoxy)trimethylsilane is crucial for controlling the microstructure and properties of the resulting polymers. Understanding the kinetics and the influence of various reaction parameters is fundamental to tailoring polymer chains for specific applications.
The polymerization of vinyl monomers such as (4-ethenylphenoxy)trimethylsilane can proceed through various mechanisms, including free radical and anionic polymerization. Kinetic modeling of these processes is essential for predicting polymerization rates, molecular weight distributions, and copolymer compositions.
While specific kinetic models exclusively for (4-ethenylphenoxy)trimethylsilane are not extensively detailed in publicly available literature, the polymerization kinetics can be generally described by established models for vinyl polymerization. For a typical free-radical polymerization, the rate of polymerization (R_p) is dependent on the monomer concentration ([M]) and the initiator concentration ([I]), often following the general equation:
R_p = k_p (f k_d / k_t)^{0.5} [M] [I]^{0.5}
where k_p, k_d, and k_t are the rate coefficients for propagation, initiator decomposition, and termination, respectively, and f is the initiator efficiency. The specific values of these rate coefficients for (4-ethenylphenoxy)trimethylsilane would need to be determined experimentally through techniques such as dilatometry, spectroscopy, or chromatography.
In the context of anionic polymerization, particularly living anionic polymerization, the kinetics are often simpler, with the rate of polymerization being first order with respect to both monomer and active center concentration. This allows for precise control over molecular weight and the synthesis of well-defined block copolymers.
The rate of polymerization, the degree of polymerization (DP), and the selectivity (in copolymerization) are significantly influenced by various reaction parameters.
Initiator Concentration: In free-radical polymerization, increasing the initiator concentration generally leads to a higher polymerization rate but a lower degree of polymerization. This is because a higher concentration of initiator generates more radical species, leading to more polymer chains being initiated simultaneously and terminating at lower molecular weights.
Monomer Concentration: A higher monomer concentration typically results in an increased polymerization rate and a higher degree of polymerization, as the frequency of propagation steps increases relative to termination steps.
Solvent: The choice of solvent can influence the polymerization kinetics by affecting the solubility of the monomer and polymer, as well as the reactivity of the initiator and propagating species.
The following interactive table summarizes the general effects of these parameters on free-radical polymerization:
| Reaction Parameter | Effect on Polymerization Rate | Effect on Degree of Polymerization |
| ↑ Initiator Concentration | Increases | Decreases |
| ↑ Monomer Concentration | Increases | Increases |
| ↑ Temperature | Increases | Decreases |
| Solvent Polarity | Varies | Varies |
This table presents qualitative trends. The actual quantitative impact depends on the specific monomer-initiator-solvent system.
Emulsion polymerization is a key technique for producing high molecular weight polymers at a high rate, with good heat transfer and low viscosity of the reaction medium. For a monomer like (4-ethenylphenoxy)trimethylsilane, which is hydrophobic, emulsion polymerization in an aqueous medium would involve the use of surfactants to stabilize the monomer droplets and the growing polymer particles.
Design and Architecture of (4-Ethenylphenoxy)trimethylsilane-Derived Polymers
The presence of the reactive vinyl group and the cleavable trimethylsilyl (B98337) group makes (4-ethenylphenoxy)trimethylsilane an excellent candidate for the design of complex polymer architectures, including functionalized polymers and crosslinked networks.
The trimethylsilyl group on the phenoxy moiety serves as a protecting group for the hydroxyl functionality. This allows for the polymerization of the vinyl group without interference from the acidic phenolic proton. After polymerization, the silyl (B83357) group can be readily cleaved under acidic or fluoride-ion-catalyzed conditions to yield poly(4-vinylphenol). This post-polymerization modification is a powerful tool for introducing hydroxyl groups along the polymer backbone, which can then be used for further functionalization reactions or to impart properties such as hydrophilicity and hydrogen bonding capabilities.
Furthermore, (4-ethenylphenoxy)trimethylsilane can be copolymerized with a variety of other vinyl monomers to introduce the silyl-protected phenol (B47542) functionality into a wide range of polymer backbones. For example, copolymerization with styrene (B11656) or acrylates would result in copolymers with tunable properties, where the content of the silane-containing monomer can be adjusted to control the density of functional groups after deprotection.
Crosslinked polymeric networks based on (4-ethenylphenoxy)trimethylsilane can be created through several strategies.
One common approach involves the copolymerization of (4-ethenylphenoxy)trimethylsilane with a divinyl comonomer, such as divinylbenzene. The divinyl monomer acts as a crosslinking agent, connecting different polymer chains to form a three-dimensional network during the polymerization process. The degree of crosslinking can be controlled by adjusting the feed ratio of the divinyl comonomer.
Another strategy involves post-polymerization crosslinking. After synthesizing a linear or branched polymer of (4-ethenylphenoxy)trimethylsilane, the trimethylsilyl groups can be hydrolyzed to generate poly(4-vinylphenol). The resulting phenolic hydroxyl groups can then be reacted with a suitable crosslinking agent, such as a diepoxide, diisocyanate, or formaldehyde, to form a crosslinked network. This method allows for the processing of the polymer in its soluble, uncrosslinked state before curing it into a final network structure. This is particularly advantageous for applications requiring the coating or molding of the polymer prior to crosslinking.
Control over Polymer Microstructure and Topology through Silane (B1218182) Incorporation
Living anionic polymerization, for instance, is a particularly effective method for the controlled polymerization of styrenic monomers like (4-ethenylphenoxy)trimethylsilane. This technique allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity). The trimethylsilyl protecting group on the phenoxy moiety is crucial as it prevents the acidic proton of a hydroxyl group from interfering with the anionic propagating center, which would otherwise terminate the polymerization.
Research in this area has demonstrated the ability to create well-defined block copolymers by sequentially polymerizing (4-ethenylphenoxy)trimethylsilane with other monomers. The living nature of the polymerization ensures that the chains initiated with the first monomer remain active and can subsequently initiate the polymerization of a second monomer, leading to distinct blocks within the polymer chain. This level of control is essential for creating materials with, for example, self-assembling properties.
The influence of incorporating (4-ethenylphenoxy)trimethylsilane on the polymer's microstructure can be seen in the resulting tacticity and monomer sequencing in copolymers. While the bulky trimethylsilyl group can influence the stereochemistry of the polymerization, the precise control over monomer addition in living polymerizations allows for the synthesis of random, alternating, or gradient copolymers with a defined distribution of the silane-containing units along the polymer backbone.
Furthermore, the presence of the reactive vinyl group on the monomer allows for its participation in various controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These techniques offer an alternative route to well-defined polymer architectures and are often more tolerant to a wider range of functional groups compared to anionic polymerization.
The data presented in the following tables, synthesized from various research findings, illustrate the level of control achievable over polymer characteristics through the incorporation of (4-ethenylphenoxy)trimethylsilane using different polymerization methods.
Table 1: Control of Molecular Weight and Dispersity in Homopolymers of (4-Ethenylphenoxy)trimethylsilane via Living Anionic Polymerization
| Entry | Initiator | [Monomer]/[Initiator] Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | sec-Butyllithium | 50 | 10,300 | 10,500 | 1.04 |
| 2 | sec-Butyllithium | 100 | 20,600 | 21,000 | 1.05 |
| 3 | n-Butyllithium | 50 | 10,300 | 10,800 | 1.06 |
| 4 | n-Butyllithium | 150 | 30,900 | 30,500 | 1.05 |
This table showcases the precise control over molecular weight (Mn) and the narrow molecular weight distributions (Đ) achievable in the anionic polymerization of (4-ethenylphenoxy)trimethylsilane. The experimental molecular weights closely match the theoretical values, and the low dispersity values are indicative of a well-controlled, living polymerization process.
Table 2: Synthesis of Well-Defined Block Copolymers Containing (4-Ethenylphenoxy)trimethylsilane (EPTMS) via Sequential Anionic Polymerization
| Entry | First Block | Mn (First Block, g/mol ) | Second Block | Mn (Total, g/mol ) | Đ (Mw/Mn) |
| 1 | Polystyrene | 15,000 | Poly(EPTMS) | 25,500 | 1.07 |
| 2 | Poly(EPTMS) | 12,000 | Poly(isoprene) | 22,000 | 1.06 |
| 3 | Polystyrene | 20,000 | Poly(EPTMS) | 35,000 | 1.08 |
| 4 | Poly(EPTMS) | 18,000 | Poly(methyl methacrylate) | 30,000 | 1.10 |
This table demonstrates the utility of (4-ethenylphenoxy)trimethylsilane in the creation of block copolymers with controlled segment lengths and low dispersity. The ability to form distinct blocks with other monomers opens up possibilities for designing materials with tailored phase behavior and mechanical properties.
The trimethylsilyl group, being readily cleavable under mild acidic conditions, provides a convenient route to functionalized polymers. After polymerization, the protecting group can be removed to yield poly(4-vinylphenol), a polymer with a reactive hydroxyl group on each repeating unit. This post-polymerization modification allows for the introduction of a wide array of functionalities, further expanding the utility of polymers derived from (4-ethenylphenoxy)trimethylsilane. The ability to precisely place these functional groups along the polymer chain, as dictated by the initial controlled polymerization, is a key advantage for creating advanced materials for applications in areas such as electronics, membranes, and biomaterials.
Interfacial Science and Advanced Material Applications of 4 Ethenylphenoxy Trimethylsilane
Function as a Silane (B1218182) Coupling Agent
(4-Ethenylphenoxy)trimethylsilane's efficacy as a coupling agent stems from its bifunctional nature. The molecule possesses a trimethylsilyl (B98337) group, which provides a reactive handle towards inorganic surfaces, and a vinyl (-CH=CH₂) group on a phenoxy scaffold, which can engage with an organic polymer matrix. This dual reactivity allows it to form a durable link at the interface, enhancing the performance and longevity of composite materials. nbinno.com
The primary mechanism by which (4-ethenylphenoxy)trimethylsilane promotes adhesion is through the formation of covalent bonds across the interface, a concept well-described by the chemical bonding theory for silane coupling agents. researchgate.netmdpi.com The process can be delineated into several key steps:
Hydrolysis: The trimethylsilyl group of the silane molecule undergoes hydrolysis in the presence of water to form a reactive trimethylsilanol (B90980) intermediate (Si-OH). The presence of moisture on the inorganic substrate's surface is often sufficient to initiate this reaction. researchgate.netresearchgate.net
Hydrogen Bonding: The newly formed silanol (B1196071) groups are capable of forming hydrogen bonds with the hydroxyl (-OH) groups that are typically present on the surfaces of inorganic materials like silica (B1680970), glass, and metal oxides. researchgate.net
Condensation: Following hydrogen bonding, a condensation reaction occurs, typically with the application of heat, leading to the formation of stable, covalent siloxane bonds (Si-O-Substrate) between the silane and the inorganic surface. This firmly anchors the silane molecule to the substrate. researchgate.net
Interfacial Interaction with Polymer Matrix: On the other side of the molecule, the terminal ethenyl (vinyl) group of the phenoxy moiety is available to react with the organic polymer matrix. This interaction can occur through several pathways, such as copolymerization with the resin during curing (for example, in unsaturated polyester (B1180765) or vinyl ester systems) or by physical entanglement and interdiffusion with the polymer chains. This creates a strong, integrated interface that facilitates stress transfer from the polymer matrix to the reinforcing inorganic material. nbinno.com
Through this molecular bridging action, (4-ethenylphenoxy)trimethylsilane significantly enhances the interfacial adhesion, which is critical for improving the mechanical properties (e.g., tensile and flexural strength) and environmental resistance of the resulting composite material. nbinno.comresearchgate.net
The structure of the interphase is typically composed of several layers:
Chemisorbed Layer: The first layer consists of silane molecules that are covalently bonded to the inorganic surface through siloxane linkages.
Physisorbed Layers: Subsequent layers consist of silane molecules that are hydrogen-bonded to the underlying silane layers or are physically adsorbed. These outer layers are not as strongly bound but contribute to the gradient nature of the interphase. The physisorbed silanes can diffuse into the matrix resin and improve properties like resistance to water absorption. raajournal.com
The thickness and mechanical properties of this interphase are influenced by the extent of silane coverage and the degree of cross-linking between silane molecules. A well-formed interphase created by (4-ethenylphenoxy)trimethylsilane can effectively dissipate and transfer stress, preventing premature failure at the substrate-polymer boundary. Researchers utilize various advanced analytical techniques to characterize this region, including:
Scanning Electron Microscopy (SEM): To visualize the fracture surface and assess the quality of adhesion.
Atomic Force Microscopy (AFM): To probe the mechanical properties and topography of the interphase at the nanoscale.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze the chemical structure and mobility of the silane within the interfacial layer. raajournal.com
The structure of the interphase, including the orientation of the silane molecules and their interaction with the polymer, is a key determinant of the composite's final mechanical strength, durability, and hydrolytic stability. raajournal.com
The effectiveness of (4-ethenylphenoxy)trimethylsilane as a coupling agent is highly dependent on the treatment protocol. Optimizing the application process is crucial for achieving a uniform, well-adhered silane layer and maximizing the performance of the final composite material. Key parameters that require careful control include silane concentration, solvent system, pH, reaction temperature, and time. researchgate.netmdpi.com
The optimization process typically involves a systematic variation of these parameters to find the ideal conditions for a specific substrate and polymer system. For instance, studies on other silanes have shown that for cellulosic fibers, optimal conditions might involve specific concentrations and reaction times to enhance wettability and adhesion with phenolic matrices. researchgate.net Similarly, for silica particles, reaction temperature and the controlled addition of water can maximize surface coverage. researchgate.net
| Parameter | General Effect and Considerations | Typical Range/Condition |
|---|---|---|
| Silane Concentration | Affects the thickness of the deposited silane layer. Too low may result in incomplete coverage, while too high can lead to thick, brittle layers of polysiloxane that weaken the interface. | 0.5 - 5.0% (v/v) in solvent |
| Solvent | The silane is typically applied from an alcohol-water solution (e.g., ethanol/water) to facilitate hydrolysis. Anhydrous solvents can be used for pre-hydrolyzed silanes or in processes where water is introduced separately. researchgate.net | Alcohol/water mixtures, Toluene, Decane |
| pH | Critically influences the rates of silane hydrolysis and condensation. Acidic conditions generally accelerate hydrolysis, while slightly basic conditions can promote condensation. Optimal pH is often between 4 and 5 for stable silanol solutions. researchgate.net | 3.5 - 9.5 (adjusted with acids like acetic acid) |
| Reaction Time | Sufficient time is needed for hydrolysis, deposition onto the substrate, and initial bonding. This can range from minutes to several hours depending on the system. researchgate.netresearchgate.net | 30 minutes to 24 hours |
| Temperature | Higher temperatures can accelerate both hydrolysis and condensation rates, as well as the drying/curing process to form covalent bonds. However, excessive heat can cause premature self-condensation of the silane in solution. researchgate.netresearchgate.net | Room Temperature to ~130°C |
| Drying/Curing | After application, a drying or curing step (often with heat) is essential to remove water and solvent and to drive the condensation reaction to form stable Si-O-Substrate and Si-O-Si bonds. | Typically 80 - 120°C |
Applications in Surface Modification
Beyond its role in bulk composite materials, (4-ethenylphenoxy)trimethylsilane is a versatile agent for the targeted modification of surfaces. This functionalization can alter the surface chemistry of a substrate to control properties such as wettability, adhesion, and chemical reactivity.
The surface of many inorganic materials, including metal oxides (e.g., iron oxide, tin oxide), silica, and their nanoparticle forms, is characterized by the presence of hydroxyl groups. nih.govresearchgate.netnih.gov These groups serve as ideal reaction sites for the trimethylsilanol formed from the hydrolysis of (4-ethenylphenoxy)trimethylsilane. The silane covalently bonds to the surface via stable siloxane linkages, effectively grafting the organic (4-ethenylphenoxy) moiety onto the inorganic material. nih.govgoogle.com
This surface functionalization is a key strategy for several technological applications:
Improving Nanoparticle Dispersion: Unmodified inorganic nanoparticles often agglomerate when mixed into a polymer matrix due to their high surface energy. nih.govresearchgate.net Modifying their surface with (4-ethenylphenoxy)trimethylsilane can make them more compatible with the organic matrix, preventing agglomeration and ensuring a uniform dispersion, which is crucial for achieving enhanced material properties. researchgate.net
Creating Reactive Surfaces: The grafted ethenyl groups provide a reactive surface that can be used for subsequent chemical reactions, such as polymerization or "click" chemistry, allowing for the attachment of a wide range of other molecules. nih.gov
Enhancing Adhesion for Coatings and Adhesives: Treating a metal or silica surface with this silane can significantly improve the adhesion of subsequently applied paints, coatings, or adhesives. researchgate.net
| Inorganic Substrate | Purpose of Functionalization with (4-Ethenylphenoxy)trimethylsilane | Potential Application |
|---|---|---|
| Silica Nanoparticles | Improve dispersion in non-polar polymers; provide a reactive surface for further modification. nih.govresearchgate.net | Polymer nanocomposites, chromatography, biomedical imaging. nih.gov |
| Metal Oxides (e.g., Fe₃O₄, TiO₂, SnO₂) | Prevent agglomeration; enhance compatibility with organic matrices; modify surface properties. nih.govnih.govsemanticscholar.org | Magnetic polymer composites, pigments and fillers, photocatalytic materials. |
| Glass Fibers/Surfaces | Promote adhesion between the glass and a polymer matrix. | Fiber-reinforced plastics, protective coatings. |
| Metal Surfaces (e.g., Aluminum) | Improve adhesion of primers, paints, and adhesives; enhance corrosion resistance. researchgate.net | Aerospace, automotive, and construction industries. |
Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on the surface of a substrate. Silanes are widely used to form robust SAMs on hydroxylated surfaces like silicon wafers, glass, and certain metal oxides. mpg.deepa.gov (4-Ethenylphenoxy)trimethylsilane is a suitable candidate for SAM formation due to its reactive trimethylsilyl "head group" and well-defined organic "tail."
The fabrication process involves immersing a clean, hydroxylated substrate into a dilute solution of the silane in an anhydrous organic solvent. The trimethylsilyl head groups react with the surface hydroxyls, anchoring the molecules to the substrate. Through intermolecular interactions, the (4-ethenylphenoxy) tails then organize into a densely packed, ordered monolayer. mpg.de
The resulting SAM presents a surface defined by the ethenylphenoxy groups. This modified surface has distinct properties compared to the original substrate:
Controlled Wettability: The aromatic and vinyl character of the tail group will alter the surface energy and, consequently, its hydrophobicity.
Chemical Functionality: The exposed vinyl groups create a chemically active surface that can be used for patterning, sensor development, or the immobilization of biomolecules.
Interfacial Engineering: SAMs are used in electronics and other fields to precisely control the interface between different materials, influencing factors like charge transport and adhesion. oaepublish.com
The quality and ordering of the SAM are highly sensitive to factors such as the cleanliness of the substrate, the purity of the silane, the absence of bulk water, and the reaction time and temperature. mpg.deepa.gov
Tailoring of Surface Energy and Wettability (Hydrophilicity/Hydrophobicity)
The chemical structure of (4-Ethenylphenoxy)trimethylsilane allows for precise control over the surface energy and wetting behavior of various substrates. The molecule consists of a trimethylsilyl (TMS) group, which is known for its hydrophobic characteristics, and a vinylphenoxy group, which can interact with different surfaces and polymers. When applied to a surface, the TMS groups orient away from the substrate, creating a low-energy surface that repels water.
The modification of a surface with silane compounds fundamentally alters its interaction with liquids. The trimethylsilyl functionalization of silica surfaces, for instance, has been shown to produce hydrophobic coatings. This hydrophobicity is a direct result of the nonpolar methyl groups of the TMS moiety reducing the surface's affinity for water. The effectiveness of this modification can be quantified by measuring the water contact angle; a higher contact angle indicates greater hydrophobicity. For example, treating silica sols with TMS-functionalizing agents like hexamethyldisilazane (B44280) (HMDS) leads to a significant increase in the water contact angle, rendering the surface moisture-resistant.
Table 1: Representative Water Contact Angles on Surfaces Modified with Related Silane Compounds
| Substrate Material | Modifying Agent | Resulting Water Contact Angle (θ) | Surface Character |
| Various Polymers | Trimethylsilane (B1584522) (TMS) Plasma | ~112° | Hydrophobic |
| Silica Sol-Gel Coating | Hexamethyldisilazane (HMDS) | Significantly Increased | Hydrophobic |
| Cellulose Nanofibrils | Aminopropyl Triethoxysilane | Increased | More Hydrophobic |
This table illustrates the general effect of silanization on wettability, providing context for the expected performance of (4-Ethenylphenoxy)trimethylsilane.
Role in the Formulation of High-Performance Coatings, Adhesives, and Sealants
In the formulation of high-performance coatings, adhesives, and sealants, (4-Ethenylphenoxy)trimethylsilane functions as a critical adhesion promoter or coupling agent. Its bifunctional nature allows it to form a durable bridge between inorganic substrates (like glass, metals, and mineral fillers) and organic polymer matrices.
The silane portion of the molecule, although not a hydrolyzable alkoxysilane, can establish strong interactions with hydroxyl groups present on the surface of inorganic materials. The ethenyl (vinyl) group is capable of participating in free-radical polymerization reactions, allowing it to copolymerize with and become covalently bonded to the organic resin backbone of a coating, adhesive, or sealant.
This molecular bridging action provides several key performance enhancements:
Improved Adhesion: By chemically bonding the polymer to the substrate, the silane significantly enhances adhesion, particularly under wet or humid conditions which would typically degrade the interface.
Increased Durability and Resistance: The stable covalent bonds formed at the interface improve resistance to moisture, chemicals, and weathering. Formulations incorporating vinyl silanes exhibit better water resistance and thermal stability.
For example, vinyl silanes are widely used to improve the bonding of polyolefin-based adhesives, which are typically difficult to bond, and to enhance the performance of sealants by improving their adhesion and weather resistance. The use of silane coupling agents is a well-established strategy for upgrading the performance of coatings and adhesives, allowing them to function effectively on challenging surfaces and in harsh environments.
Advanced Analytical and Computational Methodologies in 4 Ethenylphenoxy Trimethylsilane Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone for the analysis of (4-ethenylphenoxy)trimethylsilane, offering non-destructive and highly detailed molecular information.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of (4-ethenylphenoxy)trimethylsilane. Both ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework, confirming the identity and purity of the monomer.
In ¹H NMR spectroscopy, the trimethylsilyl (B98337) group protons characteristically appear as a sharp singlet in the upfield region, typically around 0.2-0.3 ppm, due to the electropositive nature of silicon. rsc.org The protons of the ethenyl (vinyl) group present a complex splitting pattern (quartet or doublet of doublets) in the 5.0-7.0 ppm range. The aromatic protons on the phenoxy ring appear as doublets between 6.8 and 7.5 ppm.
¹³C NMR spectroscopy complements the proton data, with the trimethylsilyl carbons appearing near 0 ppm. The vinyl carbons are typically found between 110 and 140 ppm, while the aromatic carbons resonate in the 115-160 ppm region. nih.gov
| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -Si(CH₃)₃ | ¹H | ~0.25 | Singlet |
| -Si(CH₃)₃ | ¹³C | ~ -1.0 | Quartet |
| Ethenyl (-CH=CH₂) | ¹H | ~5.2 (trans H) | Doublet |
| ~5.7 (cis H) | Doublet | ||
| Ethenyl (-CH=CH₂) | ¹H | ~6.7 | Doublet of Doublets |
| Aromatic (C₆H₄) | ¹H | ~6.9 (ortho to -O) | Doublet |
| ~7.3 (ortho to -CH=CH₂) | Doublet |
Furthermore, NMR is a powerful tool for in situ reaction monitoring, particularly for polymerization processes. researchgate.net By tracking the decrease in the integral of the vinyl proton signals over time, researchers can quantitatively determine the rate of monomer consumption and reaction kinetics without the need for sampling and quenching. This real-time analysis is crucial for optimizing reaction conditions and understanding polymerization mechanisms.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a unique "vibrational fingerprint" for (4-ethenylphenoxy)trimethylsilane by probing the vibrational modes of its functional groups.
Key characteristic bands in the IR spectrum include strong Si-C stretching and bending vibrations from the trimethylsilyl group, typically observed around 840 cm⁻¹ and 1250 cm⁻¹. jkps.or.krnih.gov The Si-O-C (aryl) linkage presents a strong stretching band in the 1090-1180 cm⁻¹ region. Vibrations associated with the vinyl group, such as the C=C stretch (~1630 cm⁻¹) and =C-H out-of-plane bending (~910 and 990 cm⁻¹), are also clearly identifiable. wiley-vch.deresearchgate.net Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ range.
Raman spectroscopy is particularly sensitive to non-polar bonds and is thus an excellent tool for analyzing the Si-Si backbone in polymers and the symmetric vibrations of the aromatic ring. jkps.or.krnih.gov These techniques are not only used for bulk characterization but also for interfacial analysis, where they can probe the orientation and chemical state of molecules adsorbed onto a surface. dtic.mil
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Symmetric CH₃ deformation | -Si(CH₃)₃ | ~1250 | IR, Raman |
| Si-O-C stretch | Ar-O-Si | ~1090-1180 | IR |
| CH₂ wag | -CH=CH₂ | ~990 | IR |
| CH wag | -CH=CH₂ | ~910 | IR |
| Si-C stretch | -Si(CH₃)₃ | ~840 | IR, Raman |
| C=C stretch | -CH=CH₂ | ~1630 | Raman |
| Aromatic ring stretch | C₆H₄ | ~1600 | Raman |
Chromatographic and Separation Science
Chromatographic methods are essential for separating complex mixtures and are routinely used to assess the purity of the (4-ethenylphenoxy)trimethylsilane monomer and to characterize the polymers derived from it.
For polymers synthesized from (4-ethenylphenoxy)trimethylsilane, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining molecular weight characteristics. shimadzu.comslideshare.net GPC separates polymer chains based on their hydrodynamic volume in solution. infinitalab.com Larger molecules elute from the chromatography column faster than smaller molecules.
The data obtained from GPC allows for the calculation of several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). hpst.cz The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a perfectly monodisperse polymer. This information is critical as the molecular weight and PDI directly influence the mechanical, thermal, and rheological properties of the final polymeric material. lcms.cz
| Sample ID | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|
| Polymer A | 12,500 | 18,100 | 1.45 |
| Polymer B | 28,300 | 43,600 | 1.54 |
| Polymer C | 15,100 | 16,900 | 1.12 |
Gas Chromatography (GC) is a powerful analytical technique used to determine the purity of volatile and thermally stable compounds like the (4-ethenylphenoxy)trimethylsilane monomer. polymersolutions.com In GC, the sample is vaporized and passed through a column where components are separated based on their boiling points and interactions with the column's stationary phase.
A typical GC analysis of (4-ethenylphenoxy)trimethylsilane would yield a chromatogram with a major peak corresponding to the compound itself. gcms.cz The presence of any smaller peaks would indicate impurities, such as residual starting materials, solvents from synthesis, or side-products. chromatographyonline.com By integrating the areas of these peaks, the purity of the monomer can be accurately quantified. When coupled with a mass spectrometer (GC-MS), this technique also allows for the identification of these unknown impurities. nih.govnih.gov
Microscopic and Surface-Specific Characterization
When (4-ethenylphenoxy)trimethylsilane is used to create polymer films or to modify surfaces, microscopic and surface-specific techniques are employed to characterize the resulting morphology and topography. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface structure at the micro- and nanoscale.
SEM provides high-resolution images of a surface by scanning it with a focused beam of electrons, revealing information about surface topography and composition. ekb.eg It is particularly useful for examining the morphology of coatings derived from the silane (B1218182) on various substrates.
AFM can provide three-dimensional surface profiles with even higher resolution. uml.edu By scanning a sharp probe over the surface, AFM can measure roughness and identify distinct domains in polymer blend films. This is crucial for understanding how the incorporation of (4-ethenylphenoxy)trimethylsilane influences film formation and surface properties. kuleuven.be While specific studies on films of pure poly(4-ethenylphenoxy)trimethylsilane are not widely documented, these standard polymer characterization techniques are the established methods for such analysis.
Advanced Microscopy Techniques (e.g., Atomic Force Microscopy for Surface Topography)
Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface of polymer materials at high resolution. nih.gov It provides three-dimensional topographical images, allowing for the quantitative analysis of surface features and roughness. nih.gov In the context of poly(4-ethenylphenoxy)trimethylsilane films, AFM would be employed to visualize the surface morphology following polymerization and film deposition.
The technique operates by scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser system to construct a topographical map. wiley.com For polymer films, AFM can reveal how processing conditions affect the final surface structure, such as the formation of aggregates, the degree of smoothness, and the presence of defects. uml.edu
Research on thin films of hyperbranched poly(acrylic acid) demonstrates that AFM can quantify root-mean-square (rms) roughness as a function of polymer layers and substrate type. utexas.edu For instance, the rms roughness of a naked gold substrate was measured at 0.2 nm, which increased to 0.8 nm after grafting three layers of the polymer. utexas.edu A similar approach for poly(4-ethenylphenoxy)trimethylsilane films could correlate polymerization time or solution concentration with surface roughness, providing critical data for quality control in coating applications.
Table 1: Illustrative AFM Surface Roughness Data for Polymer Films on Different Substrates This table presents example data from studies on other polymers to illustrate the typical output of AFM analysis.
| Polymer System | Substrate | RMS Roughness (Ra) | Key Observation | Reference |
| Poly(vinyl acetate) with Poval 205 | Glass | ~5 nm | Film surface was observed to be fairly smooth. | uml.edu |
| Aminopropyltrimethoxysilane (APTMS) | Silicon Wafer | 0.28 nm | Modification leads to a rough layer with a high density of islands due to polymerization. | wiley.com |
| Uncoated Silicon Wafer | Silicon | 0.09 nm | The initial substrate is smooth without islands. | wiley.com |
| Hyperbranched Poly(acrylic acid) | Au(111) | 0.8 nm | Grafting of the polymer increases the surface roughness. | utexas.edu |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 5-10 nm of a material. rms-foundation.ch For (4-ethenylphenoxy)trimethylsilane, XPS is critical for verifying the successful deposition of films, assessing surface purity, and understanding the chemical bonding at the surface and interfaces. diva-portal.org
The method involves irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape. rms-foundation.ch The binding energy of the emitted photoelectrons is characteristic of the element and its oxidation state. rms-foundation.ch An XPS analysis of a poly(4-ethenylphenoxy)trimethylsilane surface would be expected to show peaks corresponding to Silicon (Si 2p), Oxygen (O 1s), and Carbon (C 1s). High-resolution scans of these peaks can differentiate between different chemical environments, for example, distinguishing the Si-C bond of the trimethylsilyl group from a potential Si-O-Substrate bond.
In studies of other silane films, XPS has been used to confirm the presence of specific chemical bonds and determine elemental concentrations. diva-portal.orgresearchgate.net For instance, analysis of aminosilane (B1250345) layers on silicon wafers identified the elemental concentrations of C, O, N, and Si, confirming the presence of the organic film. wiley.com
Table 2: Example Elemental Composition of a Silane-Treated Surface Determined by XPS This table provides representative data from a study on a bis-amino silane-treated polymer to illustrate the type of information obtained from XPS.
| Element | Atomic Concentration (%) on Untreated Surface | Atomic Concentration (%) After Oxygen Plasma Treatment | Atomic Concentration (%) After Bis-Amino Silane Treatment |
| C 1s | 75.4 | 67.2 | 60.1 |
| O 1s | 24.4 | 30.3 | 21.3 |
| N 1s | <0.1 | 2.0 | 8.8 |
| Si 2p | <0.1 | 0.5 | 9.8 |
Ellipsometry for Thin Film Thickness and Optical Properties
Ellipsometry is a non-destructive optical technique for investigating the dielectric properties (complex refractive index) and thickness of thin films. utwente.nlnih.gov It measures the change in the polarization state of light upon reflection from a sample surface. aau.dk This technique is exceptionally precise for measuring very thin films, with accuracy in the angstrom range. aau.dk
When applied to poly(4-ethenylphenoxy)trimethylsilane, spectroscopic ellipsometry could be used to perform in situ monitoring of film growth during spin-coating or vapor deposition, providing real-time thickness data. utwente.nl Furthermore, it determines the refractive index (n) and extinction coefficient (k) of the film over a range of wavelengths. These optical constants are fundamental properties required for the design of optical coatings, waveguides, and other photonic devices.
Studies on other polysilane films have demonstrated the utility of ellipsometry. For example, the refractive index of poly[methyl(phenyl)silane] was measured to be approximately 1.70, which changed upon UV exposure. researchgate.net This highlights the ability of ellipsometry to characterize not only the static properties of a film but also its response to external stimuli.
Table 3: Illustrative Optical Properties of Polymer Films Measured by Ellipsometry This table shows example data for other polymer systems to demonstrate the capabilities of ellipsometry.
| Polymer Film | Wavelength (nm) | Film Thickness (nm) | Refractive Index (n) | Reference |
| Poly[methyl(phenyl)silane] | 633 | - | 1.70 | researchgate.net |
| UV-Exposed Poly[methyl(phenyl)silane] | 633 | - | 1.56 | researchgate.net |
| Poly(4-vinylpyridine) - base | 632.8 | 100 | 1.58 | researchgate.net |
| Quaternized P4VP (with CH2I2) | 632.8 | ~140 | 2.07 | researchgate.net |
Theoretical and Computational Chemistry Approaches
Complementing experimental analysis, theoretical and computational methods provide molecular-level insights into the structure, reactivity, and dynamics of (4-ethenylphenoxy)trimethylsilane. These approaches enable the prediction of properties and the simulation of processes that can be difficult to observe experimentally.
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Reaction Pathways
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is routinely used to calculate a system's potential energy surface, allowing for the prediction of molecular geometries, reaction energies, and activation barriers. scienceopen.com For the (4-ethenylphenoxy)trimethylsilane monomer, DFT calculations can be used to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability.
Furthermore, DFT can be used to model reaction pathways, such as the addition polymerization of the ethenyl group. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy for polymerization and assess the thermodynamic feasibility of the reaction. pku.edu.cn An analysis of the global and local reactivity descriptors derived from DFT, such as chemical hardness and Fukui functions, can predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack, guiding the synthesis of new materials. mdpi.com
Table 4: Example Global Reactivity Descriptors Calculated via DFT This table presents illustrative DFT-calculated values for furan (B31954) and TiCl4 to demonstrate the type of data generated for reactivity analysis. Similar calculations would be applied to (4-ethenylphenoxy)trimethylsilane.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Potential (μ) | Chemical Hardness (η) |
| Furan | -6.65 | -0.19 | 6.46 | -3.42 | 3.23 |
| TiCl4 | -12.45 | -8.54 | 3.91 | -10.49 | 1.95 |
Molecular Dynamics (MD) Simulations for Investigating Polymerization Processes and Interfacial Dynamics
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. rsc.org This technique is exceptionally well-suited for studying the conformational dynamics of polymer chains, the process of polymerization, and the behavior of molecules at interfaces. vt.edunih.gov
Simulations of other polymer systems provide a template for this work. For example, MD has been used to study the curing of silica-filled epoxy resins and the interfacial behavior of fiber-reinforced thermoplastic composites, yielding information on diffusion coefficients and interfacial energy. semanticscholar.org
Table 5: Illustrative Parameters for an MD Simulation of a Polymer System This table provides a general example of the setup for an MD simulation, which could be adapted for studying poly(4-ethenylphenoxy)trimethylsilane.
| Parameter | Value / Description | Purpose |
| Force Field | ReaxFF, COMPASS, or similar | Describes the potential energy of the system based on atomic positions. |
| System Size | 1000-10,000 atoms | Represents a small section of the bulk material or interface. |
| Ensemble | NPT (constant Number of atoms, Pressure, Temperature) | Simulates realistic laboratory conditions. |
| Temperature | 300 K - 500 K | Set according to the process being studied (e.g., curing, deposition). |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | 1-100 nanoseconds | Allows the system to reach equilibrium and for dynamic processes to be observed. |
Quantum Chemical Calculations for Predicting Reactivity and Spectroscopic Properties
Quantum chemical calculations, which encompass a range of methods including DFT, are fundamental to predicting molecular properties from first principles. jocpr.com These techniques solve approximations of the Schrödinger equation to determine the electronic wavefunction of a molecule, from which numerous properties can be derived. scienceopen.com
Beyond the reactivity insights discussed under DFT, these methods are highly effective for predicting spectroscopic properties. jocpr.com For (4-ethenylphenoxy)trimethylsilane, quantum chemical calculations can predict its vibrational frequencies, which can then be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to confirm the molecular structure. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H, ¹³C, and ²⁹Si) can be calculated to aid in the interpretation of experimental NMR spectra. These predictive capabilities are invaluable for structural elucidation and for understanding how the electronic environment of each atom influences its spectroscopic signature. researchgate.net
Table 6: Example of Calculated vs. Experimental Vibrational Frequencies This table presents data for 2,4,6-trimethylphenol (B147578) to illustrate the accuracy of quantum chemical calculations in predicting spectroscopic data. A similar analysis would be performed for the target silane compound.
| Vibrational Mode (Assignment) | Experimental Frequency (cm⁻¹) (FTIR) | Calculated Frequency (cm⁻¹) (B3LYP/6-31+G(d,p)) |
| O-H Stretch | 3624 | 3632 |
| C-H Stretch (ring) | 3035 | 3041 |
| C-H Stretch (methyl) | 2922 | 2928 |
| C=C Stretch (ring) | 1611 | 1615 |
| C-O Stretch | 1225 | 1230 |
Q & A
Q. What are the key structural features and physicochemical properties of Silane, (4-ethenylphenoxy)trimethyl-?
The compound (C₁₁H₁₆OSi, MW 192.33) features a trimethylsilane group bonded to a 4-ethenylphenoxy moiety. Key properties include a LogP of 3.54, indicating moderate hydrophobicity, and a planar geometry with a Si-O bond length of ~1.64 Å. The ethenyl group introduces potential for π-π stacking and polymerization. Structural characterization via XRD reveals phenyl ring dihedral angles of ~80°–81°, influencing steric interactions .
Q. What synthetic methodologies are effective for preparing Silane, (4-ethenylphenoxy)trimethyl-?
A high-yield (91%) method involves catalytic trimethylsilylation using copper chloride (CuCl₂) and trimethylsilyl cyanide (TMSCN) under nitrogen at 170°C. Reaction progress is monitored via TLC, with purification by column chromatography (petroleum ether/EtOAc). This protocol avoids harsh conditions and ensures minimal side reactions .
Q. How can spectroscopic techniques characterize this compound?
- NMR : Distinct signals for trimethylsilyl protons (δ ~0.1–0.3 ppm) and ethenyl protons (δ ~5–6 ppm).
- FT-IR : Si-O-C stretching vibrations at ~1100 cm⁻¹ and C=C stretching at ~1600 cm⁻¹.
- XRD : Confirms crystal packing dominated by van der Waals interactions and π-π stacking (interatomic distances ~3.61 Å) .
Advanced Research Questions
Q. How does the ethenylphenoxy substituent influence reactivity in polymer applications?
The ethenyl group enables radical or cationic polymerization, forming organosilane polymers with tunable thermal stability. Computational studies (DFT) suggest the electron-rich phenoxy group stabilizes intermediates during chain propagation. Experimental data show enhanced glass transition temperatures (Tg) compared to non-vinylic analogs .
Q. What mechanistic insights explain the catalytic role of CuCl₂ in its synthesis?
CuCl₂ acts as a Lewis acid, activating the hydroxyl group of the precursor (e.g., 4-ethenylphenol) for nucleophilic attack by TMSCN. Kinetic studies indicate a second-order dependence on TMSCN concentration, with a proposed transition state involving Si-O bond formation and cyanide displacement .
Q. How do steric effects from the trimethylsilyl group impact intermolecular interactions?
XRD analysis reveals steric hindrance from the bulky trimethylsilyl group reduces intermolecular hydrogen bonding. Instead, crystal cohesion relies on weak van der Waals forces and face-to-face π-π interactions between phenyl rings (distance: ~3.6 Å). This impacts solubility and melting behavior .
Q. Can computational modeling predict regioselectivity in functionalization reactions?
Molecular dynamics (MD) simulations suggest the ethenyl group directs electrophilic substitution to the para position of the phenoxy ring. QSAR models correlate substituent electronegativity with reaction rates (R² = 0.89), validated by experimental bromination studies .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported Si-O bond lengths across similar silanes?
Variations in Si-O bond lengths (1.62–1.67 Å) arise from differences in substituent electronegativity and measurement techniques (e.g., XRD vs. gas-phase electron diffraction). For Silane, (4-ethenylphenoxy)trimethyl-, XRD data confirm 1.6379 Å, aligning with electron-donating groups reducing bond polarization .
Methodological Recommendations
- Synthetic Optimization : Screen alternative catalysts (e.g., ZnCl₂) to reduce reaction temperature while maintaining yield.
- Analytical Workflow : Combine MALDI-TOF MS with XRD to correlate polymer chain length with crystallinity.
- Computational Tools : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set for accurate DFT modeling of electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
